N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(4-methylbenzenesulfonyl)acetamide
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Overview
Description
N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(4-methylbenzenesulfonyl)acetamide is a compound that belongs to the class of benzoxazole derivatives. . This compound features a benzoxazole moiety, which is a heterocyclic structure containing both nitrogen and oxygen atoms, contributing to its unique chemical properties.
Preparation Methods
The synthesis of N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(4-methylbenzenesulfonyl)acetamide typically involves multiple steps, including electrophilic substitution, cyclization, reduction, and amide formation. One common synthetic route starts with ortho-aminophenol and heptafluoro-2-iodopropane as starting materials . The reaction conditions often involve the use of methanol as a solvent and various aldehydes to facilitate the formation of the benzoxazole ring . Industrial production methods may involve scaling up these reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(4-methylbenzenesulfonyl)acetamide undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce different functional groups into the benzoxazole ring .
Scientific Research Applications
N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(4-methylbenzenesulfonyl)acetamide has a wide range of scientific research applications:
Chemistry: It serves as an intermediate for the synthesis of other complex molecules.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(4-methylbenzenesulfonyl)acetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The benzoxazole moiety is known to interact with various biological targets, contributing to its antimicrobial and anticancer activities .
Comparison with Similar Compounds
N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(4-methylbenzenesulfonyl)acetamide can be compared with other benzoxazole derivatives such as:
Chlorzoxazone: A muscle relaxant used to treat muscle spasms.
Tafamidis: Used to treat transthyretin amyloidosis.
Flunoxaprofen: An anti-inflammatory drug.
What sets this compound apart is its unique combination of the benzoxazole moiety with a tosylacetamide group, which may enhance its biological activity and specificity.
Properties
IUPAC Name |
N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(4-methylphenyl)sulfonylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O4S/c1-15-6-12-18(13-7-15)29(26,27)14-21(25)23-17-10-8-16(9-11-17)22-24-19-4-2-3-5-20(19)28-22/h2-13H,14H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJHHTYZDGPAPQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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